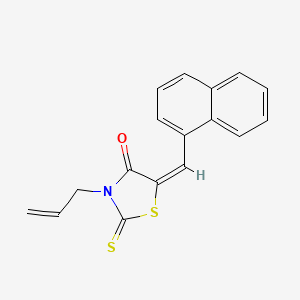
3-allyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-allyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potent biological activities. It belongs to the thiazolidinone family and has been studied extensively for its various pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-allyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that it inhibits the activity of enzymes involved in various biological processes, including DNA replication, cell proliferation, and inflammation. It also induces apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent antimicrobial activity against various bacterial and fungal strains. It also possesses anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-allyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one is its potent biological activities, which make it a potential candidate for the development of new drugs. However, it has some limitations as well. The compound is not very soluble in water, which makes it difficult to use in aqueous solutions. Additionally, the compound is relatively unstable and can decompose under certain conditions.
Zukünftige Richtungen
There are several future directions for the research on 3-allyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One of the potential areas of research is the development of new drugs based on the compound's potent biological activities. Additionally, further studies are needed to understand the mechanism of action of the compound and its effects on various biological processes. Finally, there is a need for more research on the compound's stability and solubility, which can help in developing new formulations for its use in various applications.
Synthesemethoden
The synthesis of 3-allyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one is achieved through the reaction of 2-aminothiophenol with 1-naphthaldehyde and allyl bromide in the presence of potassium carbonate. The reaction is carried out in a solvent system of ethanol and water at reflux temperature. The crude product is then purified by recrystallization using ethanol.
Wissenschaftliche Forschungsanwendungen
3-allyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its various pharmacological activities. It exhibits potent antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. It has also been shown to possess antidiabetic, anticonvulsant, and analgesic activities.
Eigenschaften
IUPAC Name |
(5E)-5-(naphthalen-1-ylmethylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS2/c1-2-10-18-16(19)15(21-17(18)20)11-13-8-5-7-12-6-3-4-9-14(12)13/h2-9,11H,1,10H2/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPURFGATCYBHR-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CC3=CC=CC=C32)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=CC3=CC=CC=C32)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

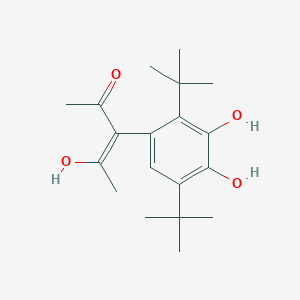
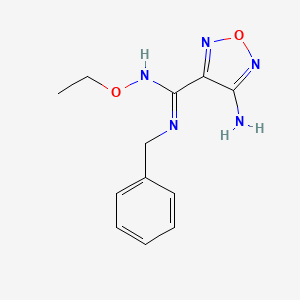
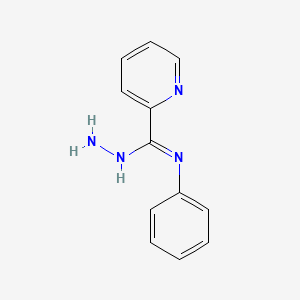
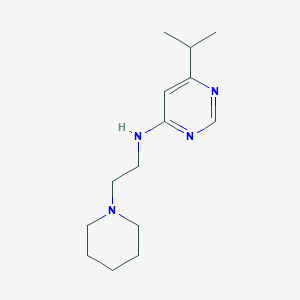
![N-(3-chloro-2-methylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B5914905.png)
![N-(2-ethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B5914913.png)
![4-chloro-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B5914917.png)
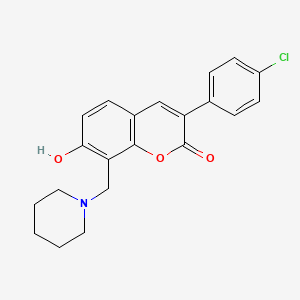
![N-(3-acetylphenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5914927.png)
![N'-[1-(4-bromophenyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B5914929.png)
![4-{3-methyl-4-[4-(4-morpholinyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5914935.png)

![N'-[(5-iodo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5914951.png)
![3-(4-ethoxyphenyl)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5914965.png)